molecular formula C20H23NO5 B8405045 Sdz-isq 844

Sdz-isq 844

Cat. No.: B8405045
M. Wt: 357.4 g/mol
InChI Key: GHBUMWHHZFGRDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sdz-isq 844 is a useful research compound. Its molecular formula is C20H23NO5 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H23NO5

Molecular Weight

357.4 g/mol

IUPAC Name

[1-(3,5-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-3-yl]methanol

InChI

InChI=1S/C20H23NO5/c1-23-15-6-13(7-16(9-15)24-2)20-17-10-19(26-4)18(25-3)8-12(17)5-14(11-22)21-20/h6-10,14,22H,5,11H2,1-4H3

InChI Key

GHBUMWHHZFGRDI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=NC(CC3=CC(=C(C=C32)OC)OC)CO)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 98.4 g of [3S] 3,4-dihydro-6,7-dimethoxy-3-[(3,5-dimethoxybenzoyloxy)methyl]-1-(3,5-dimethoxyphenyl)-isoquinoline [Formula IIa: all of R1 to R4 =methoxy], 51 CH3OH and 207 ml aqueous lithium hydroxide, is stirred for 12 hrs. at room temperature. The obtained solution is concentrated under reduced pressure, treated with ethyl acetate and washed with H2O/Na2CO3. The organic phase is dried over K2CO3 and the solvent removed under reduced pressure. The residue is taken up in ethyl ether, crystallized, filtered and dried to yield the title compound: m.p.=59°-62° C., αD20 =-55.19° (c=0.5 in CH3OH).
[Compound]
Name
[ 3S ]
Quantity
98.4 g
Type
reactant
Reaction Step One
Name
3,4-dihydro-6,7-dimethoxy-3-[(3,5-dimethoxybenzoyloxy)methyl]-1-(3,5-dimethoxyphenyl)-isoquinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
207 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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